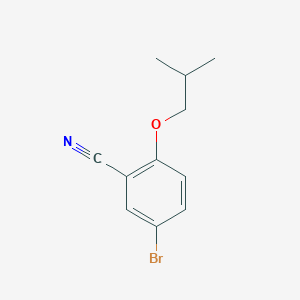
5-Bromo-2-isobutoxybenzonitrile
Übersicht
Beschreibung
5-Bromo-2-isobutoxybenzonitrile is an organic compound with the molecular formula C11H12BrNO . It has a molecular weight of 254.13 g/mol . The compound is characterized by its IUPAC name 5-bromo-2-(2-methylpropoxy)benzonitrile .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-isobutoxybenzonitrile is 1S/C11H12BrNO/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-5,8H,7H2,1-2H3 . The compound has a canonical SMILES representation of CC©COC1=C(C=C(C=C1)Br)C#N .Physical And Chemical Properties Analysis
5-Bromo-2-isobutoxybenzonitrile has a molecular weight of 254.12 g/mol . It has a computed XLogP3-AA value of 3.6, indicating its lipophilicity . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and three rotatable bonds .Wissenschaftliche Forschungsanwendungen
Synthesis and Industrial Preparation
5-Bromo-2-isobutoxybenzonitrile has been synthesized through a process involving bromination, cyanidation, and alkylation, starting from salicylaldehyde. This method is notable for its mild reaction conditions, easy operation, and relatively lower cost, making it suitable for industrial preparation. The final product's structure was confirmed using 1H NMR and MS, ensuring the accuracy and reliability of the synthesis process (Meng Fan-hao, 2012).
Photochemical Studies
In-depth photochemical studies have been conducted on related compounds like 5-Bromo-2-methoxybenzonitrile. Investigations using Density Functional Theory (DFT) have provided insights into the equilibrium geometric structure, spectroscopic properties, and second harmonic generation applications of these compounds. Such studies are essential for understanding the non-linear optical (NLO) properties of these chemicals, which have significant implications in various scientific fields (A. Kumar & R. Raman, 2017).
Herbicide Resistance and Detoxification
Research has also been focused on the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), closely related to 5-Bromo-2-isobutoxybenzonitrile. A study demonstrated the development of herbicide resistance in transgenic plants by expressing a bacterial detoxification gene. This gene encodes a specific nitrilase that converts bromoxynil into a less harmful metabolite, presenting a successful approach to obtaining herbicide resistance through genetic modification (D. Stalker, K. Mcbride, & L. D. Malyj, 1988).
Environmental Photodecomposition Studies
The environmental photodecomposition of related halogenated aromatic nitrile herbicides has been explored under various conditions. These studies are crucial for understanding the behavior and impact of such chemicals in the environment, particularly in agricultural contexts. The findings provide valuable insights into the degradation pathways and the potential environmental impacts of these herbicides (J. Kochany, G. G. Choudhry, & G. Webster, 1990).
Eigenschaften
IUPAC Name |
5-bromo-2-(2-methylpropoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-5,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKIUYAOJQVFIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-isobutoxybenzonitrile | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

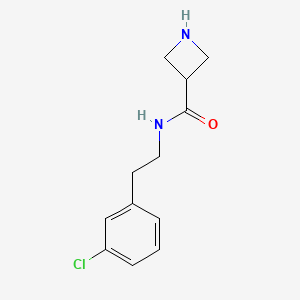
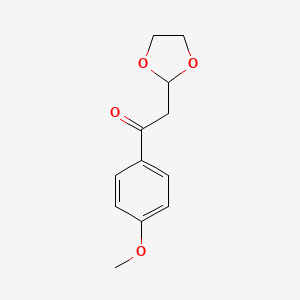
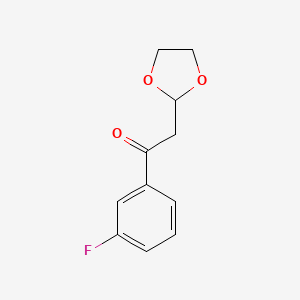
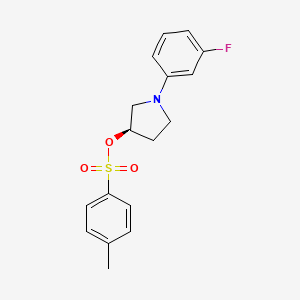
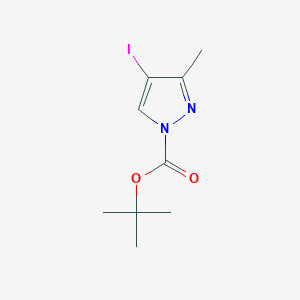
![[5-Chloro-4-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B1400184.png)
![tert-butyl 4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B1400186.png)
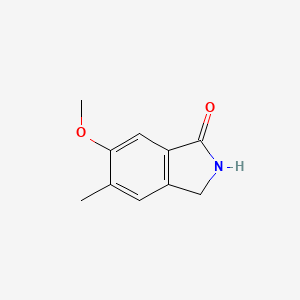
![3-(3,4-Dimethoxyphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1400190.png)
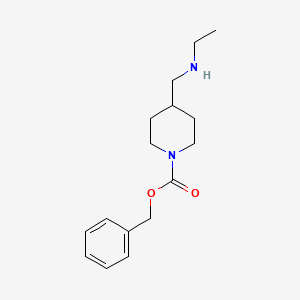
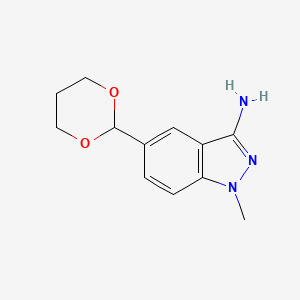
![ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate](/img/structure/B1400196.png)
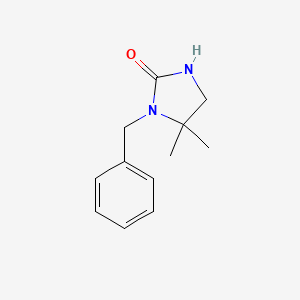
![6-[Cyano(phenyl)methyl]pyridine-2-carboxylic acid](/img/structure/B1400199.png)